4-Mercaptobutyric acid
Overview
Description
Mechanism of Action
Target of Action
4-Mercaptobutyric acid, also known as γ-Mercaptobutyric acid or 4-Mercaptobutanoic acid , is a chemical compound that plays a role in various biochemical processes.
Mode of Action
It is known to be a chemical ligation agent used in the synthesis of polymers and pharmaceuticals .
Biochemical Pathways
This compound is an intermediate in the biosynthesis of fatty acids . It can also be used to produce butyrolactone, which has been shown to have anticonvulsant properties . Mercapturic acids, a class of compounds including this compound, serve as effective biomarkers for assessing internal human exposure to electrophilic environmental and industrial chemicals.
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
It is known to play a role in the biosynthesis of fatty acids and the production of butyrolactone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also important to prevent the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
4-Mercaptobutyric acid is an intermediate in the biosynthesis of fatty acids . It can be used as a chemical ligation agent for the synthesis of polymers and pharmaceuticals
Metabolic Pathways
As an intermediate in the biosynthesis of fatty acids , it may interact with enzymes involved in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercaptobutyric acid can be synthesized through various methods. One common approach involves the reaction of butyric acid with hydrogen sulfide in the presence of a catalyst. Another method includes the use of 4-chlorobutyric acid, which undergoes nucleophilic substitution with sodium hydrosulfide to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis involving the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form butyric acid.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Sodium hydrosulfide is a common reagent for nucleophilic substitution.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Butyric acid.
Substitution: Various substituted butyric acids depending on the reagents used.
Scientific Research Applications
4-Mercaptobutyric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Mercaptobutyric acid can be compared with other similar compounds such as:
3-Mercaptopropionic Acid: Similar in structure but with the thiol group at position 3.
Butyric Acid: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness: this compound’s unique thiol group at position 4 allows it to participate in specific chemical reactions and biological processes that other similar compounds cannot .
Properties
IUPAC Name |
4-sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIDVOOPAQEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13095-66-4 (Parent) | |
Record name | Butanoic acid, 4-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5065350 | |
Record name | 4-Mercaptobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13095-73-3 | |
Record name | 4-Mercaptobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13095-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-mercapto- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Mercaptobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-mercaptobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.